molecular formula C11H22N4 B11729418 [2-(dimethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[2-(dimethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11729418
M. Wt: 210.32 g/mol
InChI Key: MQKDGZBJPAYXLS-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a dimethylamino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules. It can be employed in the development of new catalysts and ligands for various chemical reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure. It can also serve as a probe in biochemical assays.

Medicine

Medically, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-10(2)15-9-11(8-13-15)7-12-5-6-14(3)4/h8-10,12H,5-7H2,1-4H3

InChI Key

MQKDGZBJPAYXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCCN(C)C

Origin of Product

United States

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